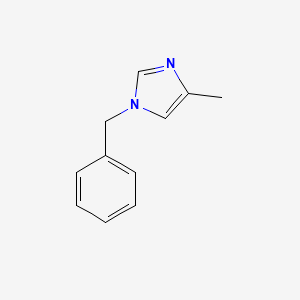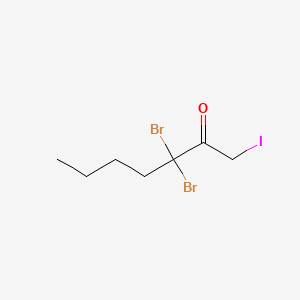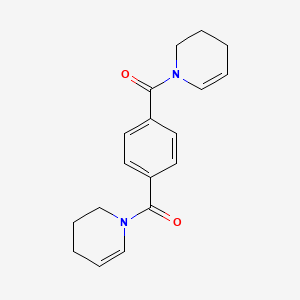
Pyridine, 1,1'-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) is a complex organic compound with the molecular formula C18H20N2O2 . This compound is characterized by its unique structure, which includes two pyridine rings connected by a 1,4-phenylenedicarbonyl linker. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be achieved through several methods. One common approach involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia, leading to the formation of 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . Industrial production methods often involve catalytic reduction reactions employing milder reducing reagents such as boranes and silanes .
Analyse Chemischer Reaktionen
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong inorganic reductants, boranes, and silanes . Major products formed from these reactions include N-H 1,4-dihydropyridine derivatives, which are important in medicinal chemistry and as reducing agents .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor to various heterocyclic compounds and as a ligand in coordination chemistry . Its derivatives have shown promising results in antibacterial, antiviral, and anticancer activities . In industry, it is used in the production of agrochemicals and as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets and pathways in biological systems. It acts as a versatile ligand, forming complexes with various metal ions and influencing biochemical pathways . Its bioactivity is attributed to its ability to undergo nucleophilic and electrophilic substitution reactions, which are essential for its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 1,1’-(1,4-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds such as Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) . While both compounds share a similar pyridine structure, the position of the phenylenedicarbonyl linker differentiates them. This structural difference can influence their chemical reactivity and biological activity. Other similar compounds include various substituted pyridines and dihydropyridines, which also exhibit diverse applications in chemistry and medicine .
Eigenschaften
CAS-Nummer |
52881-77-3 |
|---|---|
Molekularformel |
C18H20N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
[4-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H20N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h3,5,7-11,13H,1-2,4,6,12,14H2 |
InChI-Schlüssel |
KVGHIVIGUCJBQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CN(C1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



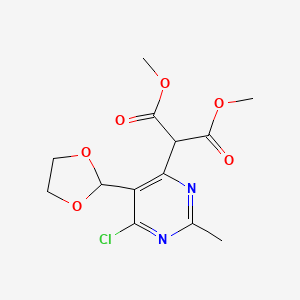
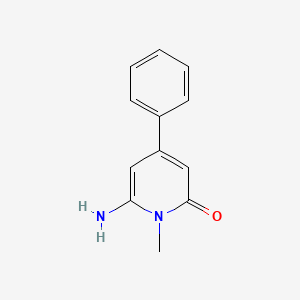
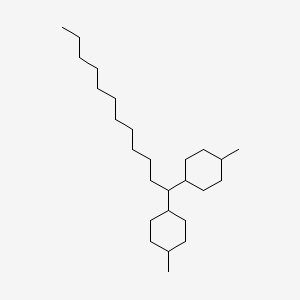
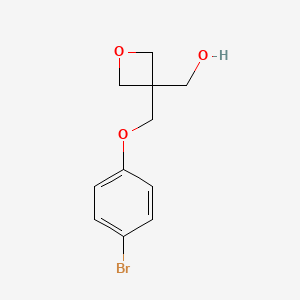
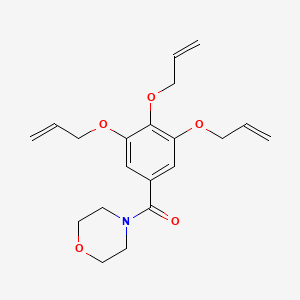
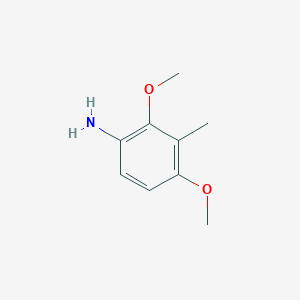
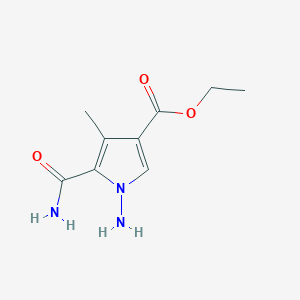
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
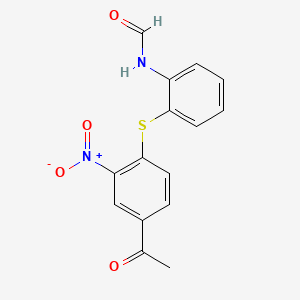
![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)

